molecular formula C7H15ClN2O B3112380 Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride CAS No. 1891162-36-9

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

Cat. No.: B3112380
CAS No.: 1891162-36-9
M. Wt: 178.66
InChI Key: GPCZECIXVYLYQL-UHFFFAOYSA-N
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Description

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is a derivative of oxazine and pyrazine, characterized by its unique bicyclic structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxirane compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-9-3-4-10-6-7(9)5-8-1;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCZECIXVYLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 2
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 3
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 4
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 5
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 6
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

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